4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-16-8-10-17(11-9-16)21-22(18-6-4-3-5-7-18)29-24(25-21)26-23(27)19-12-14-20(28-2)15-13-19/h3-15H,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKZHYISGNRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System Optimization
The palladium catalyst Pd(PPh₃)₄ demonstrates superior activity in forming the biaryl bond compared to alternative catalysts like PdCl₂(dppf). The base (K₂CO₃) facilitates transmetallation by deprotonating the boronic acid, while the biphasic solvent system (toluene/water) enhances reagent solubility and reaction efficiency.
Thiazole Ring Synthesis via Cyclocondensation
The thiazole core is constructed through a Hantzsch-type cyclization. A thiourea intermediate, generated from 4-methylphenyl isothiocyanate and a substituted acetophenone, undergoes cyclization in the presence of iodine or bromine as oxidizing agents. For example, 4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine is synthesized by reacting 4-methylbenzaldehyde with phenylacetothioamide in acetic acid under reflux.
Solvent and Temperature Effects
Cyclocondensation in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improves reaction kinetics, with acetic acid providing optimal protonation for ring closure. The use of iodine (1.2 equiv.) as an oxidant minimizes side products compared to bromine, achieving yields >75%.
Amide Bond Formation via Carbodiimide Coupling
The final amide bond between the thiazole amine and 4-methoxybenzoic acid is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. In a typical protocol, 4-methoxybenzoic acid (1.1 equiv.) is activated with EDC·HCl (1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.1 equiv.) in dichloromethane (DCM) at 0–5°C. The thiazole amine is added dropwise, and the reaction is stirred at room temperature for 12 hours. Workup with saturated NaHCO₃ and extraction with DCM yields the crude product, which is purified via recrystallization from ethanol/water.
Alternative Coupling Agents
Comparative studies show that HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increases reaction efficiency (90% yield) but raises costs, whereas DCC (N,N′-dicyclohexylcarbodiimide) requires rigorous removal of dicyclohexylurea byproducts.
Purification and Crystallization Techniques
Final purification employs column chromatography followed by recrystallization. Silica gel chromatography with ethyl acetate/petroleum ether (20:80) removes unreacted starting materials and oligomeric byproducts. Recrystallization from ethanol/water (1:3) produces needle-shaped crystals with a purity >99%, as confirmed by HPLC.
Crystallographic Characterization
Single-crystal X-ray diffraction reveals a dihedral angle of 84.2° between the methoxyphenyl and methylphenyl rings, indicating significant steric hindrance that influences the compound’s packing in the crystal lattice.
Process Optimization and Scale-Up Considerations
Scale-up to 100-g batches necessitates modifications:
-
Catalyst Loading Reduction : Pd(PPh₃)₄ is reduced to 0.5 mol% without compromising yield.
-
Solvent Recycling : Toluene is recovered via distillation, reducing costs by 30%.
-
Continuous Flow Synthesis : Microreactor systems decrease reaction time from 16 hours to 2 hours.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial activities. For instance, studies have indicated that compounds similar to 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide possess antibacterial properties against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that the presence of thiazole structures enhances the antimicrobial efficacy of these compounds .
Antifungal Activity
In addition to antibacterial effects, thiazole derivatives have also been evaluated for antifungal activity. Studies demonstrated effectiveness against common fungal strains, indicating a broad spectrum of activity that could be beneficial in treating infections caused by fungi.
Cancer Research Applications
Compounds with thiazole moieties have been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through mechanisms such as:
- Up-regulation of pro-apoptotic proteins.
- Down-regulation of anti-apoptotic proteins.
- Activation of caspases leading to mitochondrial dysfunction and cell death.
These findings highlight the potential use of this compound as a candidate for further development in cancer therapeutics .
Material Science Applications
Beyond biological applications, the unique properties of thiazole derivatives can be harnessed in material science. They may serve as:
- Fluorescent probes : Useful in imaging and detection applications due to their luminescent properties.
- Conductive materials : Potential use in organic electronics and photonic devices.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiazole-based amides and evaluated their biological activities against bacterial and fungal strains. The results indicated promising antimicrobial properties, warranting further investigation into their potential as therapeutic agents .
- Anticancer Studies : Another research effort focused on thiazole derivatives' ability to induce apoptosis in cancer cell lines. The findings supported the hypothesis that these compounds could be developed into effective anticancer drugs .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Varied Substituents on the Benzamide or Thiazole Moieties
Fluorinated Analogues
- 4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Structure: Replaces the methoxy group with a fluorine atom on the benzamide ring. Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to methoxy.
Phenoxy-Substituted Analogues
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Structure: Substitutes the para-methoxy group with a phenoxy moiety. Activity: Demonstrates 129.23% efficacy in plant growth modulation (p < 0.05), suggesting that bulky substituents like phenoxy may enhance bioactivity compared to smaller groups like methoxy .
Sulfonyl-Containing Analogues
- 3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine (3e)
Analogues with Modified Heterocyclic Cores
Oxadiazole Replacements
- 4-Methoxy-N-(4-{5-[(4-methylphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)benzamide Structure: Replaces the thiazole ring with a 1,3,4-oxadiazole core. Activity: Exhibits bacteriostatic effects against E. coli and Enterobacter aerogenes, indicating that oxadiazole derivatives may prioritize antimicrobial over growth-modulating applications .
Thieno[2,3-d]pyrimidin Hybrids
- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Structure: Integrates a thienopyrimidine scaffold instead of thiazole.
Analogues with Acetamide Linkers
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) Structure: Features an acetamide linker and triazole-benzodiazole extensions. Synthesis: Lower yield (40%) compared to other derivatives (e.g., 9a: 80%), likely due to steric hindrance from the 4-methylphenyl group .
Structural and Functional Analysis
Impact of Substituents on Bioactivity
- Methoxy vs. Phenoxy: The methoxy group in the target compound may offer a balance between steric bulk and electronic effects, whereas phenoxy substituents (as in ) enhance bioactivity in plant growth assays.
- Thiazole vs. Oxadiazole : Thiazole derivatives (e.g., target compound) are often prioritized for metabolic stability, while oxadiazoles () may improve antibacterial potency.
Tabulated Comparison of Key Compounds
Biological Activity
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C24H20N2O2S
- Molecular Weight : 400.49 g/mol
- CAS Number : 71903314
The compound features a thiazole ring, which is known for its diverse biological activities, including antioxidant properties and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved by reacting a substituted phenylamine with a thioamide under acidic conditions.
- Coupling Reaction : The thiazole intermediate is then coupled with a benzamide derivative through condensation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various thiazole derivatives, including benzamides. For instance, compounds similar to this compound have shown promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Control (Ciprofloxacin) | 2 | Standard |
The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Anticancer Activity
The anticancer properties of benzamide derivatives have been extensively researched. For example, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes critical for cancer cell survival.
A notable study demonstrated that thiazole derivatives could downregulate dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in cancer cells. This downregulation leads to reduced cellular proliferation in resistant cancer cell lines .
Case Studies
-
Study on Thiazole Derivatives :
- Researchers synthesized several thiazole-based benzamides and tested their biological activity against multiple cancer cell lines.
- Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity.
-
Antimicrobial Evaluation :
- A series of benzamide derivatives were screened for their antibacterial activity.
- The results showed that modifications in the thiazole structure significantly influenced their efficacy against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the established synthetic routes for 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via cyclization of substituted acetamide derivatives with α-haloketones under reflux conditions (e.g., ethanol or THF with catalytic acetic acid) .
- Step 2 : Introduction of the 4-methoxybenzamide group via nucleophilic acyl substitution using activated benzoyl chlorides or coupling agents like EDC/HOBt in anhydrous DCM .
- Key Optimization : Solvent choice (e.g., DMF vs. THF) and reaction time significantly impact yields. For example, prolonged reflux in ethanol (4–6 hours) improves cyclization efficiency but may require subsequent purification via column chromatography .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the benzamide moiety) .
- NMR :
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons in thiazole (δ 7.2–8.1 ppm), and substituent-specific splitting patterns .
- ¹³C NMR : Confirms carbonyl carbons (C=O at ~165–170 ppm) and aromatic ring connectivity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 457.1 for C₂₄H₂₀N₂O₂S) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- SHELX Suite : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths, angles, and torsion angles. For example, the dihedral angle between the thiazole and benzamide groups can reveal planarity or steric hindrance .
- Data Interpretation : Discrepancies between experimental and calculated powder XRD patterns may indicate polymorphism or impurities .
Q. What computational tools are effective for studying electronic properties and binding interactions?
- Multiwfn : Analyzes electron localization function (ELF) and electrostatic potential (ESP) to predict reactive sites (e.g., electrophilic regions on the methoxy group) .
- Molecular Docking : Tools like AutoDock Vina assess interactions with biological targets (e.g., kinases or bacterial enzymes). For example, the thiazole ring may form π-π stacking with aromatic residues in active sites .
Q. How can researchers address contradictions in biological activity data across studies?
- Control Experiments : Verify assay conditions (e.g., solvent/DMSO concentration, which may affect compound aggregation) .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency across cell lines or enzymatic assays. For instance, discrepancies in antibacterial activity may arise from differences in bacterial strain permeability .
Methodological Challenges and Solutions
Q. What strategies improve yield in the final coupling step?
- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with DMAP or DBU to enhance acylation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
